molecular formula C14H14N2O B2661253 N-(3-amino-2-methylphenyl)benzamide CAS No. 223138-33-8

N-(3-amino-2-methylphenyl)benzamide

Cat. No.: B2661253
CAS No.: 223138-33-8
M. Wt: 226.279
InChI Key: UPBIVMVNDOALIE-UHFFFAOYSA-N
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Description

N-(3-amino-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide, where the benzamide moiety is substituted with an amino group at the 3-position and a methyl group at the 2-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-amino-2-methylphenyl)benzamide can be synthesized through several routes. One common method involves the acylation of 3-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Another method involves the selective acylation of 3-amino-2-methylbenzoic acid with benzoic anhydride. This reaction can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and improved yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Continuous flow microreactor systems are often preferred for their efficiency and ability to optimize reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-amino-2-methylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-methylphenyl)benzamide: Similar structure with a methyl group at the 4-position instead of the 2-position.

    N-(3-amino-2-chlorophenyl)benzamide: Similar structure with a chlorine atom at the 2-position instead of a methyl group.

    N-(3-amino-2-methylphenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.

Uniqueness

N-(3-amino-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a methyl group on the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBIVMVNDOALIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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